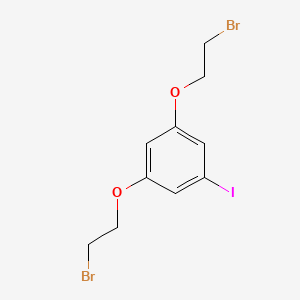

1,3-Bis(2-bromoethoxy)-5-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(2-bromoethoxy)-5-iodobenzene is a halogenated aromatic compound featuring two 2-bromoethoxy substituents at the 1- and 3-positions and an iodine atom at the 5-position of the benzene ring. The bromoethoxy groups (‒OCH₂CH₂Br) are electron-withdrawing and serve as reactive sites for nucleophilic substitution or cross-coupling reactions, while the iodine atom enhances polarizability, enabling halogen bonding interactions. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, polymers, and advanced materials. Its synthesis typically involves multi-step functionalization, including etherification and halogenation, as demonstrated in protocols for related iodobenzene derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-bromoethoxy)-5-iodobenzene typically involves the reaction of 1,3-dihydroxy-5-iodobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

1,3-dihydroxy-5-iodobenzene+2×2-bromoethanolK2CO3,refluxthis compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-bromoethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The iodine atom can be reduced to a less reactive form.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

Nucleophilic Substitution: Products include azides, thiols, or amines substituted at the bromine positions.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include deiodinated benzene derivatives.

Scientific Research Applications

1,3-Bis(2-bromoethoxy)-5-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential in drug development and as a radiolabeling agent.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-bromoethoxy)-5-iodobenzene involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

The structural and functional uniqueness of 1,3-bis(2-bromoethoxy)-5-iodobenzene becomes evident when compared to analogous iodobenzene derivatives. Below is a detailed analysis of its key distinctions and similarities with structurally related compounds.

1,3-Bis(bromomethyl)-5-iodobenzene

- Substituents : Bromomethyl (‒CH₂Br) groups at positions 1 and 3.

- Reactivity : Bromomethyl groups are more reactive in SN2 reactions due to the primary bromide’s accessibility, unlike the secondary bromide in 2-bromoethoxy groups. This makes bromomethyl derivatives more suitable for alkylation reactions .

- Synthesis: Synthesized via bromination of (5-iodo-1,3-phenylene)dimethanol, yielding a linear PEG precursor. The absence of ether linkages simplifies purification but reduces solubility in polar solvents compared to bromoethoxy analogs .

1,3-Bis(allyloxy)-5-iodobenzene

- Substituents : Allyloxy (‒OCH₂CH=CH₂) groups at positions 1 and 3.

- Reactivity : Allyl ethers participate in olefin metathesis and Diels-Alder reactions, offering pathways for ring-closing or polymer formation. In contrast, bromoethoxy groups are inert to such reactions but excel in nucleophilic substitutions .

- Applications : Allyloxy derivatives are favored in materials science for creating thermally stable polymers, whereas bromoethoxy compounds are preferred in stepwise synthetic protocols requiring controlled substitution .

SF5- and NO2-Substituted Iodobenzenes

- Substituents: Strong electron-withdrawing groups (SF5, NO2) at meta/para positions.

- Halogen Bonding: SF5 and NO2 groups significantly increase the positive charge on iodine (via inductive effects), enhancing halogen bonding strength by 30–50% compared to bromoethoxy-substituted iodobenzenes. This makes SF5/NO2 derivatives superior in crystal engineering and drug design .

- Electronic Effects : Bromoethoxy groups exert moderate electron withdrawal, balancing reactivity and stability, whereas SF5 groups create highly electron-deficient aromatic systems .

1,3-Bis(2-Hydroxyhexafluoro-2-Propyl)-5-iodobenzene

- Substituents : Hexafluoroisopropyl alcohol (‒C(CF₃)₂OH) groups.

- Reactivity : Fluorinated groups enhance thermal stability and lipophilicity, enabling unique copper-coupling reactivity. Bromoethoxy derivatives lack such fluorination-driven stabilization but offer better aqueous solubility .

- Applications: Fluorinated analogs are explored in high-performance coatings, while bromoethoxy derivatives serve as intermediates in non-fluorinated pharmaceutical agents .

Bis-Trifluoro Acetoxy Iodobenzene

- Substituents : Trifluoroacetoxy (‒OCOCF₃) groups.

- Reactivity : Trifluoroacetoxy acts as a hypervalent iodine precursor, enabling oxidation reactions. Bromoethoxy groups lack this capability but are less hazardous to handle .

- Safety : Trifluoroacetoxy derivatives are classified as irritants (H315, H335), whereas bromoethoxy compounds exhibit milder toxicity profiles .

1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene

- Substituents : Ethoxy (‒OCH₂CH₃), tert-butyl (‒C(CH₃)₃), and bromo groups.

- Steric Effects : The bulky tert-butyl group hinders reactions at adjacent positions, unlike the smaller bromoethoxy groups, which allow for easier functionalization .

- Electronic Effects : Ethoxy groups are electron-donating, opposing the electron-withdrawing nature of bromoethoxy substituents, leading to divergent reactivity in electrophilic substitutions .

Data Tables

Research Findings

- Halogen Bonding : Bromoethoxy-substituted iodobenzenes exhibit weaker halogen bonding (ΔG ≈ −5 kcal/mol) compared to SF5 analogs (ΔG ≈ −8 kcal/mol) due to lower iodine polarizability .

- Synthetic Efficiency : Bromoethoxy derivatives achieve moderate yields (67–70%) in multi-step syntheses, outperforming allyloxy analogs in reproducibility but lagging behind silylated intermediates (89% yield) .

- Functionalization Flexibility : The secondary bromide in bromoethoxy groups enables regioselective substitutions, a critical advantage in pharmaceutical intermediate synthesis .

Biological Activity

1,3-Bis(2-bromoethoxy)-5-iodobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C11H10Br2I1O2

- Molecular Weight : 405.01 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against certain bacterial strains.

- Larvicidal Activity : Research has shown that derivatives of similar compounds exhibit high larvicidal efficacy against mosquito larvae, particularly Aedes aegypti.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Cell Membranes : The bromine and iodine substituents may enhance the compound's ability to penetrate cell membranes, leading to cytotoxic effects on target cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for bacterial survival or replication.

Antimicrobial Studies

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a notable inhibition zone against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Larvicidal Activity

Another significant study focused on the larvicidal effects of related compounds. The results showed that 1-(2-bromoethoxy)-2-phenylbenzene achieved 100% larval mortality after a 24-hour exposure period.

| Compound | Larval Mortality (%) | Exposure Time (hours) |

|---|---|---|

| 1-(2-bromoethoxy)-2-phenylbenzene | 100 | 24 |

| Control | 0 | - |

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds like this compound often correlates with their structural features. The presence of halogen atoms (bromine and iodine) is crucial for enhancing biological activity due to their electronegative nature and ability to form strong interactions with biological targets.

Properties

CAS No. |

916905-33-4 |

|---|---|

Molecular Formula |

C10H11Br2IO2 |

Molecular Weight |

449.90 g/mol |

IUPAC Name |

1,3-bis(2-bromoethoxy)-5-iodobenzene |

InChI |

InChI=1S/C10H11Br2IO2/c11-1-3-14-9-5-8(13)6-10(7-9)15-4-2-12/h5-7H,1-4H2 |

InChI Key |

FNMJQKOSJYFQNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OCCBr)I)OCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.